Bis(methyldithiocarbamato-S,S')zinc
Description
General Overview of Dithiocarbamate (B8719985) Ligands in Metal Complexation
Dithiocarbamates are versatile mono-anionic chelating ligands that form stable complexes with a wide array of elements, including transition metals, main group elements, lanthanides, and actinides. nih.gov These ligands are easily synthesized from primary or secondary amines and carbon disulfide. wikipedia.org Their ability to act as bidentate ligands, binding to metals through both sulfur atoms, contributes to the formation of stable chelate rings. researchgate.net
The electronic properties of dithiocarbamate ligands can be fine-tuned by selecting different substituents on the nitrogen atom, which in turn influences the properties of the resulting metal complexes. nih.gov They are considered soft ligands according to Hard and Soft Acids and Bases (HSAB) theory, readily forming strong bonds with soft metal ions. wikipedia.org Dithiocarbamates are known to stabilize metals in various oxidation states due to the delocalization of the nitrogen lone pair of electrons onto the sulfur atoms, as depicted in their resonance structures. nih.govwikipedia.org This electronic flexibility allows them to participate in redox processes, a feature that has been explored in various applications. nih.gov
The coordination modes of dithiocarbamates are not limited to simple chelation; they can also act as monodentate or bridging ligands, leading to a diverse range of structural possibilities for their metal complexes. nih.govresearchgate.net
Significance of Zinc in Coordination Compounds with Sulfur Ligands
Zinc is an essential element in biological systems, and its coordination chemistry with sulfur-containing ligands is of particular importance. researchgate.netacs.org In many proteins and enzymes, zinc(II) ions are coordinated by the sulfur atoms of cysteine residues, playing crucial structural and catalytic roles. researchgate.net The interaction between zinc and sulfur is a prime example of a soft acid-soft base interaction, leading to the formation of stable Zn-S bonds. researchgate.netacs.org
While zinc(II) is a d¹⁰ ion and generally considered redox-inert, the coordination environment provided by sulfur ligands can confer redox activity to the complex as a whole. acs.org The sulfur ligands themselves can undergo oxidation, which can trigger the release of the zinc ion. researchgate.net This ligand-centered redox chemistry is a key principle in the biological regulation of zinc availability and signaling. acs.org
In synthetic coordination chemistry, the study of zinc complexes with sulfur-donor ligands, such as dithiocarbamates, provides valuable models for understanding the metal-binding sites in metalloproteins. researchgate.net The structural diversity of these complexes, which can range from mononuclear to polynuclear structures with varying coordination geometries, further highlights the significance of the zinc-sulfur interaction. wikipedia.orgacs.orgmdpi.com
Historical Context and Evolution of Academic Research on Bis(methyldithiocarbamato-S,S')zinc
The study of metal dithiocarbamate complexes has a history spanning over 150 years, with applications emerging in diverse fields such as agriculture and materials science. mdpi.com The synthesis of these complexes is often straightforward, involving the reaction of a metal salt with a dithiocarbamate salt. wikipedia.orgsysrevpharm.org
Early research on zinc dithiocarbamates was likely driven by their applications, for instance, as accelerators in the vulcanization of rubber and as fungicides. atamankimya.comnih.gov Over time, academic interest has expanded to include detailed investigations into their fundamental chemical properties.
Modern research on bis(alkyldithiocarbamato)zinc complexes, including the methyl derivative, focuses on their structural characterization using techniques like X-ray crystallography. These studies have revealed that these complexes can exist as dimers or other polynuclear structures in the solid state, with the zinc atoms exhibiting various coordination geometries. mdpi.comnih.gov Spectroscopic and thermal analysis methods are also employed to understand their bonding and decomposition pathways.
Furthermore, contemporary research explores the use of these complexes as single-source precursors for the synthesis of zinc sulfide (B99878) (ZnS) nanoparticles. nih.gov This application leverages the fact that the complex already contains both zinc and sulfur, simplifying the synthesis of the nanomaterial. The properties of the resulting nanoparticles can be controlled by the choice of the dithiocarbamate ligand and the synthetic conditions.
Interactive Data Table: Properties of this compound and Related Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | 18984-32-2 | C4H8N2S4Zn | 277.8 |
| Bis(dimethyldithiocarbamato-S,S')zinc | 137-30-4 | C6H12N2S4Zn | 305.81 |
| Bis(diethyldithiocarbamato-S,S')zinc | 14324-55-1 | C10H20N2S4Zn | 361.92 |
| Bis(dibutyldithiocarbamato-S,S')zinc | 136-23-2 | C18H36N2S4Zn | 474.1 |
Structure
2D Structure
Properties
CAS No. |
18984-32-2 |
|---|---|
Molecular Formula |
C4H8N2S4Zn |
Molecular Weight |
277.8 g/mol |
IUPAC Name |
zinc;N-methylcarbamodithioate |
InChI |
InChI=1S/2C2H5NS2.Zn/c2*1-3-2(4)5;/h2*1H3,(H2,3,4,5);/q;;+2/p-2 |
InChI Key |
HZFSIJCQPSIJHB-UHFFFAOYSA-L |
Canonical SMILES |
CNC(=S)[S-].CNC(=S)[S-].[Zn+2] |
Origin of Product |
United States |
Synthetic Methodologies and Route Optimization for Bis Methyldithiocarbamato S,s Zinc
Conventional Synthetic Approaches
The traditional and most widely employed method for synthesizing bis(methyldithiocarbamato-S,S')zinc and its analogs involves a straightforward multi-step process. This process begins with the reaction of a primary or secondary amine with carbon disulfide in the presence of a base to form a soluble dithiocarbamate (B8719985) salt. google.comwikipedia.org Subsequently, the addition of a soluble zinc salt, such as zinc chloride or zinc sulfate (B86663), to this solution precipitates the desired zinc dithiocarbamate complex. google.comacs.orgnih.gov
A common variation of this method is the reaction between an amine, carbon disulfide, and a base like sodium hydroxide (B78521) or potassium hydroxide to generate the corresponding alkali metal dithiocarbamate. google.comwikipedia.org The subsequent metathesis reaction with a zinc(II) salt yields the final product. wikipedia.org This approach is favored for its simplicity and the use of readily available and inexpensive starting materials. google.commdpi.com
Another established technique involves the use of zinc oxide as the zinc source. google.com However, methods utilizing soluble zinc salts often lead to a rapid reaction and the formation of large crystals of the insoluble zinc dithiocarbamate. google.com The order of reagent addition in these conventional syntheses generally does not significantly impact the final product, provided the stoichiometry is correct. nih.gov
The synthesis of bis(dibutyldithiocarbamate)zinc(II) has been achieved by reacting dibylamine with carbon disulfide and sodium hydroxide, followed by the addition of zinc chloride. nih.gov The resulting product can then be extracted and crystallized. nih.gov Similarly, the synthesis of bis(diallyldithiocarbamato)zinc(II) involves the reaction of an aqueous solution of potassium diallyldithiocarbamate with zinc chloride. acs.orgnih.gov
| Starting Materials | Key Reaction Steps | Product | References |
|---|---|---|---|
| Amine, Carbon Disulfide, Base (e.g., NaOH, KOH), Zinc Salt (e.g., ZnCl2, ZnSO4) | 1. Formation of soluble dithiocarbamate salt. 2. Precipitation with zinc salt. | Zinc Dithiocarbamate | google.comwikipedia.org |
| Dibylamine, Carbon Disulfide, Sodium Hydroxide, Zinc Chloride | 1. Formation of sodium dibutyldithiocarbamate. 2. Reaction with zinc chloride. | Bis(dibutyldithiocarbamate)zinc(II) | nih.gov |
| Potassium Diallyldithiocarbamate, Zinc Chloride | Direct reaction in aqueous solution. | Bis(diallydithiocarbamato)zinc(II) | acs.orgnih.gov |
Novel and Sustainable Synthetic Pathways (e.g., Green Chemistry Principles)
In recent years, there has been a growing emphasis on developing more environmentally friendly and sustainable methods for chemical synthesis. For dithiocarbamate complexes, this has led to the exploration of "green chemistry" principles, which aim to reduce waste, use less hazardous substances, and improve energy efficiency. mdpi.com
One such approach involves a one-pot, three-component condensation reaction of an amine, carbon disulfide, and an electrophilic reagent in environmentally benign solvents like deep eutectic solvents (DES) or polyethylene (B3416737) glycol (PEG). rsc.org This method offers high yields and short reaction times without the need for organic solvents and complex work-up procedures. rsc.org Furthermore, these green solvents can often be recovered and recycled for subsequent reactions. rsc.org
Another green synthetic route involves a metal-assisted self-assembly process. For instance, new dinuclear macrocycles based on transition metal(II) dithiocarbamates have been synthesized in a one-pot procedure involving the reaction of a bis-secondary amine with carbon disulfide, potassium hydroxide, and a metal(II) chloride. ajgreenchem.comresearchgate.net This method is considered a green approach and has been used to prepare zinc(II) complexes. ajgreenchem.comresearchgate.net
A catalyst-free and environmentally friendly synthesis of dithiocarbamate derivatives has been developed using an ethanol-water solvent system at room temperature. researchgate.net This one-pot condensation of an alkyl/aryl halide, carbon disulfide, and a secondary amine avoids the use of hazardous solvents and catalysts, offering a simpler and more sustainable alternative. researchgate.net
| Method | Key Features | Advantages | References |
|---|---|---|---|
| One-pot, three-component condensation | Uses deep eutectic solvents (DES) or polyethylene glycol (PEG). | High yields, short reaction times, no organic solvents, recyclable solvents. | rsc.org |
| Metal-assisted self-assembly | One-pot reaction of bis-secondary amine, CS2, KOH, and metal(II) chloride. | Green procedure for synthesizing macrocyclic dithiocarbamate complexes. | ajgreenchem.comresearchgate.net |
| Catalyst-free synthesis in ethanol-water | One-pot condensation of alkyl/aryl halide, CS2, and secondary amine. | Avoids hazardous solvents and catalysts, simple, and affordable. | researchgate.net |
Influence of Reaction Conditions on Product Yield and Purity
The yield and purity of this compound are significantly influenced by various reaction parameters. In conventional synthesis, using a slight excess of carbon disulfide and the base is a common practice to ensure the complete conversion of the more expensive amine. google.com However, this can lead to the formation of colored impurities, which may require an additional oxidation step to decolorize the solution before precipitating the zinc dithiocarbamate. google.com
Temperature is another critical factor. While many dithiocarbamate syntheses are carried out at room temperature, some procedures require cooling, such as in an ice bath, to control the reaction rate and improve selectivity. ajgreenchem.com For instance, the synthesis of potassium dithiocarbamate salt is often performed at 0°C. ajgreenchem.com Conversely, some reactions, particularly those involving less reactive amines, may necessitate heating to proceed at a reasonable rate.
The choice of solvent also plays a crucial role. While water is a common solvent for the synthesis of the initial dithiocarbamate salt, organic solvents or solvent mixtures are often used for the final precipitation and purification steps. nih.govajgreenchem.com The solubility of the reactants and the final product in the chosen solvent system directly affects the yield and ease of isolation.
The duration of the reaction is another parameter that needs to be optimized. Insufficient reaction time can lead to incomplete conversion, while prolonged reaction times may promote the formation of byproducts. For example, in the synthesis of bis(diallydithiocarbamato)zinc(II), the reaction mixture is vigorously stirred at room temperature for 4 hours to ensure complete precipitation. acs.orgnih.gov
Design of Precursors and Ligand Derivatization Strategies for Analogous Compounds
The versatility of dithiocarbamate chemistry allows for the synthesis of a wide range of analogous compounds by modifying the precursor amines and employing ligand derivatization strategies. The properties of the resulting metal complexes can be fine-tuned by altering the organic substituents on the nitrogen atom of the dithiocarbamate ligand. nih.gov
Zinc dithiocarbamate complexes, including this compound, are widely used as single-source precursors for the synthesis of zinc sulfide (B99878) (ZnS) nanomaterials. nih.govrsc.orgresearchgate.net The decomposition of these precursors under specific conditions, often in a high-boiling point coordinating solvent like oleylamine (B85491), yields ZnS nanoparticles with controlled size and morphology. nih.govrsc.org The nature of the alkyl or aryl groups on the dithiocarbamate ligand can influence the decomposition temperature and the characteristics of the resulting nanomaterials. nih.gov
Ligand derivatization is a key strategy for creating new dithiocarbamate complexes with desired properties. By starting with different primary or secondary amines, a vast library of dithiocarbamate ligands can be generated. google.comajgreenchem.comresearchgate.netnih.gov For example, using aromatic amines can introduce a degree of rigidity to the ligand, which can be beneficial for self-assembly processes. ajgreenchem.com Furthermore, dithiocarbamate ligands can act as bifunctional linkers to attach metal ions to other molecules, such as antibiotics, for various applications. nih.gov
Advanced Structural Characterization and Solid State Chemistry of Bis Methyldithiocarbamato S,s Zinc
Single Crystal X-ray Diffraction Studies: Elucidation of Molecular and Crystal Structures
Single-crystal X-ray diffraction has been instrumental in elucidating the molecular and crystal structures of bis(methyldithiocarbamato-S,S')zinc and its analogues. In the solid state, the dimeric form, [Zn(S₂CNMe₂)₂]₂, has been characterized. This structure features two bridging dithiocarbamate (B8719985) ligands, resulting in a boat-type conformation with varied Zn-S bond distances. nih.gov However, when dissolved in a non-coordinating solvent like xylene, this dimeric structure breaks down into tetrahedral monomers. nih.govrsc.org
The coordination environment of the zinc atom can be further modified by the presence of coordinating solvents. For instance, in oleylamine (B85491), a five-coordinate species, [Zn(S₂CNMe₂)₂(RNH₂)], is formed through amine binding. nih.govrsc.org This adduct is stable up to approximately 70 °C, beyond which the amine dissociates, leading to decomposition to zinc sulfide (B99878) at around 90 °C. nih.govrsc.org
Studies on related zinc dithiocarbamate complexes, such as those with diallyldithiocarbamate, also reveal dimeric structures. In bis(diallydithiocarbamato)zinc(II), each zinc(II) ion is asymmetrically coordinated by two diallyldithiocarbamato anions in a bidentate chelating fashion. The dimer is formed by the bridging of a sulfur atom from one ligand to an adjacent zinc(II) ion. nih.gov Similarly, the binuclear complex with dibutyldithiocarbamate, Zn₂[(n-Bu)₂NCSS]₄, shows two S-N-S atom chains from different ligands bridging the two zinc(II) ions. mdpi.comresearchgate.net
The introduction of other ligands can lead to different structural motifs. For example, the reaction with 4,4'-bipyridine (B149096) results in a dinuclear complex, [Zn₂(C₃H₆NS₂)₄(C₁₀H₈N₂)], where the zinc ion adopts a distorted square-pyramidal geometry. nih.gov In the presence of 3-hydroxypyridine (B118123), five-coordinate zinc centers with an NS₄ donor set are observed. iucr.org
Table 1: Crystallographic Data for Selected Bis(alkyldithiocarbamato)zinc(II) Complexes
| Compound | Crystal System | Space Group | Key Structural Feature | Reference |
| [Zn(S₂CNMe₂)₂]₂ | --- | --- | Dimeric, boat-type conformation | nih.gov |
| Zn₂[(n-Bu)₂NCSS]₄ | Monoclinic | C2/c | Dimeric, bridged by S-N-S chains | mdpi.comresearchgate.net |
| [Zn₂(C₃H₆NS₂)₄(C₁₀H₈N₂)] | --- | --- | Dinuclear, distorted square-pyramidal Zn | nih.gov |
| [Zn₂(dalldtc)₄] | Triclinic | P̅1 | Dimeric, bridged through S-atom | nih.gov |
Polymorphism and Structural Isomerism: Investigation of Different Crystalline Forms
The solid-state structure of this compound and its analogues can exhibit polymorphism, where different crystalline forms of the same compound exist. While the dimeric form is common in the solid state for many zinc dithiocarbamates, the existence of monomeric forms in the gas phase suggests the potential for different packing arrangements and, consequently, polymorphism. nih.gov
Structural isomerism is also observed, particularly in complexes with additional ligands. The coordination geometry around the zinc center can vary, leading to different isomers. For instance, in diphenyltin (B89523) bis(dithiocarbamate) complexes, both octahedral and skew trapezoidal bipyramidal geometries have been identified, arising from different coordination modes of the dithiocarbamate ligands. nih.gov This highlights the structural versatility of metal dithiocarbamate complexes, which can also be expected for zinc-based systems.
Supramolecular Interactions and Self-Assembly Phenomena
Supramolecular interactions play a significant role in the crystal packing and self-assembly of this compound complexes. In the crystal structure of the 4,4'-bipyridine adduct, weak C-H···S contacts extend the one-dimensional chains into a two-dimensional supramolecular network. nih.gov This network is further assembled into a three-dimensional structure through C-H···π interactions. nih.gov
In related zinc(II) complexes with thiosemicarbazone ligands, classical intramolecular hydrogen bonds of the type N-H···S and N-H···I are observed, influencing the molecular conformation. ijcm.ir For complexes containing hydroxypyridyl ligands, hydrogen bonding is a key factor in the supramolecular assembly. In one such structure, supramolecular chains are formed through O-H···O and O-H···S hydrogen bonds. iucr.org
Coordination Geometry and Bonding Analysis
The coordination geometry around the zinc center in this compound and its derivatives is diverse and flexible. In the solid-state dimeric form, the zinc atoms are typically five-coordinate. nih.gov However, upon dissolution, a four-coordinate tetrahedral geometry is adopted by the monomeric species. nih.govrsc.org
The addition of other ligands can lead to a variety of coordination polyhedra:
Distorted Tetrahedral: In a zinc(II) complex with a thiosemicarbazone ligand, the zinc ion is coordinated to two sulfur atoms and two iodide ions in a distorted tetrahedral geometry. ijcm.ir
Trigonal Bipyramidal: The molecular structure of bis(diallydithiocarbamato)zinc(II) features a distorted trigonal bipyramidal geometry around each zinc ion. nih.gov
Square Pyramidal: In the dinuclear complex with 4,4'-bipyridine, the Zn²⁺ ion adopts a distorted square-pyramidal coordination geometry. nih.gov
Octahedral: A distorted cis-ZnN₂S₄ octahedral geometry is observed in a related complex containing 2,2'-bipyridine (B1663995). vulcanchem.com
The bonding in these complexes involves the chelation of the dithiocarbamate ligand to the zinc center through both sulfur atoms. The Zn-S bond lengths typically fall in the range of 2.30 to 2.45 Å, indicating strong covalent interactions. vulcanchem.com In dimeric structures, some Zn-S bonds are elongated due to their bridging nature. nih.gov The significant contribution of the canonical form ⁻S₂CN⁺RR' enhances the chelating ability of the dithiocarbamate ligand. iucr.org
Table 2: Coordination Geometries in Selected Zinc Dithiocarbamate Complexes
| Compound/Complex Type | Coordination Geometry | Key Ligands | Reference |
| Monomeric [Zn(S₂CNMe₂)₂] in xylene | Tetrahedral | Methyldithiocarbamate | nih.gov |
| [Zn(25-MBTSC)₂I₂] | Distorted Tetrahedral | Thiosemicarbazone, Iodide | ijcm.ir |
| [Zn₂(dalldtc)₄] | Distorted Trigonal Bipyramidal | Diallyldithiocarbamate | nih.gov |
| [Zn₂(C₃H₆NS₂)₄(C₁₀H₈N₂)] | Distorted Square Pyramidal | Dimethyldithiocarbamate (B2753861), 4,4'-Bipyridine | nih.gov |
| [Zn(S₂CN(C₂H₅)(CH₃))₂(bipy)] | Distorted Octahedral | Ethyldithiocarbamate, 2,2'-Bipyridine | vulcanchem.com |
Powder X-ray Diffraction Analysis for Phase Identification and Purity Assessment
Powder X-ray diffraction (PXRD) is a crucial technique for the phase identification and purity assessment of crystalline materials like this compound. While single-crystal X-ray diffraction provides detailed structural information of a single crystal, PXRD is used to analyze a bulk powder sample, providing a fingerprint of the crystalline phases present.
This technique is particularly important for confirming the synthesis of the desired compound and for ensuring that no unwanted crystalline phases or impurities are present. For example, in the study of zinc sulfide nanoparticles derived from dithiocarbamate precursors, PXRD was used to identify the crystalline phase of the resulting nanoparticles. The diffraction patterns for ZnS nanoparticles prepared from a diallyldithiocarbamate complex corresponded to the hexagonal wurtzite structure. nih.govacs.org
The comparison of an experimental PXRD pattern with a calculated pattern from single-crystal X-ray diffraction data is a standard method for verifying the bulk purity of a synthesized compound. Any significant differences between the two patterns would indicate the presence of impurities or a different polymorphic form.
Spectroscopic Probes for Elucidating the Electronic and Vibrational Properties of Bis Methyldithiocarbamato S,s Zinc
Vibrational Spectroscopy (Infrared and Raman): Assignments of Characteristic Modes and Bonding Analysis
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a detailed fingerprint of the molecular structure of bis(methyldithiocarbamato-S,S')zinc by probing its characteristic vibrational modes. These spectra are instrumental in analyzing the bonding within the dithiocarbamate (B8719985) ligand and its coordination to the zinc center.
Key vibrational bands in the IR spectrum of this compound include the C-N and C-S stretching modes. orientjchem.org The thioureide (C-N) stretching vibration, typically appearing in the range of 1480–1520 cm⁻¹, is particularly sensitive to the electronic structure of the dithiocarbamate ligand. orientjchem.orgvulcanchem.com The position of this band provides insight into the degree of double-bond character in the C-N bond. orientjchem.org The C-S stretching vibrations are observed in the region of 950–1,000 cm⁻¹. vulcanchem.com The absence of bands associated with free dithiocarbamate confirms the bidentate coordination of the ligand to the zinc atom. vulcanchem.com
The formation of adducts, where additional ligands coordinate to the zinc center, induces shifts in these characteristic vibrational frequencies. For instance, the coordination of a Lewis base like 4,4'-bipyridine (B149096) causes a shift of the ν(C-N) band to a lower wavenumber. orientjchem.org This shift is indicative of an increase in electron density on the zinc atom, which is a consequence of the change in coordination geometry from tetrahedral to a higher coordination number. orientjchem.org
Raman spectroscopy complements IR spectroscopy by providing information on non-polar bonds and is particularly useful for studying the Zn-S stretching vibrations. researchgate.net These vibrations, which appear in the lower frequency region of the spectrum (around 415-440 cm⁻¹), are direct probes of the coordination environment of the zinc ion. researchgate.net Analysis of these modes, in conjunction with IR data, allows for a comprehensive understanding of the bonding and structural dynamics of the complex. nih.gov
| Vibrational Mode | Frequency Range (cm⁻¹) | Spectroscopic Technique | Significance |
|---|---|---|---|
| ν(C-N) (thioureide) | 1480–1520 | Infrared | Indicates the double-bond character of the C-N bond. orientjchem.orgvulcanchem.com |
| ν(C-S) | 950–1000 | Infrared | Confirms the coordination of the dithiocarbamate ligand. vulcanchem.com |
| ν(Zn-S) | 415–440 | Raman, Infrared | Directly probes the zinc-sulfur bond. researchgate.netresearchgate.net |
Electronic Spectroscopy (UV-Visible): Characterization of Electronic Transitions and Ligand Field Effects
Electronic or UV-Visible spectroscopy is employed to investigate the electronic transitions within the this compound complex. As a d¹⁰ complex, zinc(II) does not exhibit d-d electronic transitions. orientjchem.orgcore.ac.uk Therefore, the observed absorption bands in the UV-Vis spectrum are primarily due to intramolecular charge transfer transitions within the dithiocarbamate ligand and charge transfer from the ligand to the metal (LMCT). orientjchem.orgcore.ac.uk
The dithiocarbamate ligand itself displays characteristic absorption bands in the ultraviolet region. nih.gov These are typically assigned to π-π* transitions within the N-C=S and S-C=S groups, as well as n-π* transitions. nih.gov In the complex, these transitions can be observed, often with some shifts in energy due to coordination with the zinc ion.
The electronic spectra of adducts of this compound show charge transfer transitions in the region of 260–320 nm. orientjchem.org The formation of these adducts can influence the energy of the charge transfer bands, providing information about the electronic effects of the additional ligands on the zinc center. For instance, the increased electron density on the zinc atom in an adduct is supported by changes in the electronic spectrum. orientjchem.org
| Transition Type | Wavelength Range (nm) | Assignment |
|---|---|---|
| Intra-ligand (π-π) | Typically in the UV region | Transitions within the dithiocarbamate ligand (N-C=S and S-C=S groups). nih.gov |
| Intra-ligand (n-π) | Typically in the UV region | Transition involving non-bonding electrons on the sulfur atoms. nih.gov |
| Ligand-to-Metal Charge Transfer (LMCT) | 260–320 | Observed in adducts of the complex. orientjchem.org |
Nuclear Magnetic Resonance (NMR) Spectroscopy: Solution-State Structure and Dynamics
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure and dynamics of this compound in solution. Both ¹H and ¹³C NMR are routinely used to characterize the complex.
In the ¹H NMR spectrum, the chemical shifts of the methyl protons provide information about the electronic environment around the nitrogen atom of the dithiocarbamate ligand. The ¹³C NMR spectrum is particularly informative, with the chemical shift of the carbon atom in the NCS₂ group being sensitive to the coordination mode of the ligand. semanticscholar.org
NMR studies have been instrumental in understanding the dynamic processes that this compound undergoes in solution. For example, when dissolved in a non-coordinating solvent like xylene, the dimeric solid-state structure breaks down to form tetrahedral monomers. rsc.orgnih.gov In the presence of a coordinating solvent such as oleylamine (B85491), a five-coordinate species is formed. rsc.orgnih.gov Variable temperature NMR studies can be employed to investigate the exchange dynamics between free and bound ligands. whiterose.ac.uk
| Compound | ¹³C Chemical Shift (δ) of C-N (ppm) |
|---|---|
| [Zn{S₂CN(p-tol)₂}₂] | Not explicitly stated, but related diaryl derivatives show shifts around 210-212 ppm. semanticscholar.org |
| [Zn{S₂CN(Ph)(2-Naphthyl)}₂] | 211.8 semanticscholar.org |
X-ray Photoelectron Spectroscopy (XPS) and Auger Electron Spectroscopy (AES): Surface Composition and Oxidation States
X-ray Photoelectron Spectroscopy (XPS) and Auger Electron Spectroscopy (AES) are surface-sensitive techniques that provide information about the elemental composition and oxidation states of the atoms at the surface of a material. While specific XPS and AES studies solely on this compound are not extensively detailed in the provided context, the principles of these techniques can be applied to understand its surface properties.
XPS analysis would involve irradiating the sample with X-rays and measuring the kinetic energy of the emitted core-level electrons. The binding energies of the Zn 2p, S 2p, N 1s, and C 1s photoelectrons would confirm the elemental composition. More importantly, subtle shifts in these binding energies, known as chemical shifts, would provide information about the oxidation state and chemical environment of each element. For instance, the binding energy of the Zn 2p peak would confirm the +2 oxidation state of zinc. The S 2p spectrum could potentially distinguish between the sulfur atoms in the dithiocarbamate ligand.
AES, often used in conjunction with XPS, provides complementary information about the elemental composition and can be used for depth profiling to understand the composition as a function of depth from the surface.
X-ray Absorption Spectroscopy (XAS including XANES and EXAFS): Local Atomic Environment and Coordination Geometry
X-ray Absorption Spectroscopy (XAS) is a powerful technique for determining the local atomic environment and coordination geometry of the zinc atom in this compound, both in the solid state and in solution. rsc.orgnih.gov XAS is divided into two regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).
The XANES region provides information about the oxidation state and coordination geometry of the absorbing atom. uu.nl For this compound, the XANES spectrum in the solid state is consistent with a dimeric structure. nih.govrsc.org When dissolved in a non-coordinating solvent like xylene, the XANES spectrum changes, indicating a breakdown of the dimer into monomers. nih.govrsc.org In a coordinating solvent like oleylamine, further changes in the XANES spectrum are observed, consistent with the formation of a five-coordinate species. nih.govrsc.org
The EXAFS region provides quantitative information about the number, type, and distance of neighboring atoms. princeton.edunih.gov In the solid state, EXAFS analysis of this compound reveals two shorter Zn-S distances corresponding to the terminally bound dithiocarbamate ligand and two longer Zn-S distances from the bridging ligands. nih.govrsc.org In xylene solution, the EXAFS data is best fit to a monomeric structure with two sets of Zn-S bond distances. nih.govrsc.org In oleylamine, the EXAFS data shows a Zn-N interatomic distance, confirming the coordination of the amine to the zinc center. nih.govrsc.org
| Environment | Bond | Distance (Å) |
|---|---|---|
| Solid State | Zn-S (terminal) | 2.32 nih.govrsc.org |
| Zn-S (bridging) | 2.38 and 2.41 nih.govrsc.org | |
| Xylene Solution | Zn-S | 2.30 and 2.39 nih.govrsc.org |
| Oleylamine Solution | Zn-S | 2.29 rsc.org |
| Zn-N | 2.06 nih.govrsc.org |
Mass Spectrometry (Electrospray Ionization MS, MALDI-TOF MS): Molecular Integrity and Fragmentation Patterns
Mass spectrometry is a crucial technique for determining the molecular weight and confirming the integrity of the this compound complex. nist.gov Soft ionization techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are particularly useful as they minimize fragmentation of the complex during ionization. wikipedia.org
ESI-MS can be used to study the complex in solution. nih.gov In-source oxidation can be employed to generate ions from the neutral complex, allowing for its characterization. nih.gov The resulting mass spectra can show the molecular ion of the oxidized complex, as well as fragments corresponding to the loss of a dithiocarbamate ligand. nih.gov Tandem mass spectrometry (MS/MS) can be used to further investigate the fragmentation patterns, providing valuable structural information. nih.gov
MALDI-TOF MS is well-suited for the analysis of solid samples. The complex is co-crystallized with a matrix that absorbs the laser energy, leading to the desorption and ionization of the analyte with minimal fragmentation. This allows for the accurate determination of the molecular weight of the complex.
Theoretical and Computational Studies on Bis Methyldithiocarbamato S,s Zinc
Quantum Chemical Calculations (Density Functional Theory, Ab Initio): Electronic Structure, Bonding, and Molecular Geometry
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the electronic structure, bonding characteristics, and molecular geometry of zinc dithiocarbamate (B8719985) complexes. While specific studies focusing solely on the methyldithiocarbamate derivative are limited in publicly available literature, extensive research on closely related analogues such as bis(dimethyldithiocarbamato)zinc(II) ([Zn(S₂CNMe₂)₂]) and bis(diethyldithiocarbamato)zinc(II) ([Zn(S₂CNEt₂)₂]) provides a robust framework for understanding the properties of bis(methyldithiocarbamato-S,S')zinc.
In the solid state, bis(dimethyldithiocarbamato)zinc(II) is known to exist as a dimer, [Zn(S₂CNMe₂)₂]₂. rsc.org However, in non-coordinating solvents, this dimeric structure breaks down to form a tetrahedral monomer. rsc.org For the diethyl analogue, DFT calculations at the B3LYP/6-311G(d,p) level of theory confirm a pseudo-tetrahedral structure around the central zinc(II) ion. nih.gov
The coordination of the dithiocarbamate ligand to the zinc center is a key feature. The dithiocarbamate ligand is considered to have a significant contribution from a canonical structure with two negatively charged sulfur atoms, making it a very effective chelating agent. iucr.org This strong chelation decreases the Lewis acidity of the zinc atom. iucr.org In many of these complexes, the dithiocarbamate ligands chelate the zinc atom with slightly different Zn-S bond lengths. iucr.org
Table 1: Selected Calculated and Experimental Geometric Parameters for Zinc Dithiocarbamate Analogues
| Compound | Method | Parameter | Calculated Value | Experimental Value |
|---|---|---|---|---|
| [Zn(S₂CNEt₂)₂] | DFT/B3LYP/6-311G(d,p) | Zn-S Bond Length | 2.36 Å, 2.38 Å | - |
| S-Zn-S Angle | 76.8° | - | ||
| C-N Bond Length | 1.34 Å | - | ||
| [Zn(S₂CNMe₂)₂] (monomer in xylene) | EXAFS | Zn-S Bond Length | - | 2.30 Å, 2.39 Å |
Data for [Zn(S₂CNEt₂)₂] from Costa Jr. et al. (2013) nih.gov. Data for [Zn(S₂CNMe₂)₂] and [Zn(S₂CNBz₂)₂] from Hogarth et al. (2020) nih.gov.
Prediction of Spectroscopic Parameters and Comparison with Experimental Data
Computational methods are highly effective in predicting spectroscopic parameters, which can then be compared with experimental data to validate both the theoretical models and the experimental assignments. For bis(diethyldithiocarbamato)zinc(II), a comprehensive vibrational analysis has been performed using DFT calculations. nih.gov The calculated infrared (IR) and Raman spectra showed excellent agreement with the experimental Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectra. nih.gov This allows for a detailed assignment of the vibrational modes of the molecule.
The electronic spectra of zinc dithiocarbamate complexes are characterized by transitions within the ligands (π-π* and n-π*) and ligand-to-metal charge transfer (LMCT) bands. nih.gov The intense absorptions in the UV region are typically assigned to these transitions.
Table 2: Comparison of Calculated and Experimental Vibrational Frequencies (cm⁻¹) for [Zn(S₂CNEt₂)₂]
| Assignment | Calculated (DFT) | Experimental (FT-IR) | Experimental (FT-Raman) |
|---|---|---|---|
| ν(C-N) | 1495 | 1490 | 1493 |
| νₐₛ(CS₂) | 998 | 995 | 997 |
| νₛ(CS₂) | 640 | 642 | 638 |
Data adapted from Costa Jr. et al. (2013) nih.gov.
Molecular Dynamics Simulations: Conformational Analysis and Solution Behavior
While specific molecular dynamics (MD) simulations for this compound are not readily found in the reviewed literature, studies on related zinc dithiocarbamate complexes provide valuable insights into their behavior in solution. For instance, X-ray absorption spectroscopy studies on bis(dimethyldithiocarbamato)zinc(II) have shown that the solid-state dimeric structure dissociates into a tetrahedral monomer in non-coordinating solvents like xylene. rsc.org
In the presence of coordinating solvents, such as primary amines (e.g., oleylamine), the coordination sphere of the zinc atom can be further modified. rsc.org In oleylamine (B85491), bis(dimethyldithiocarbamato)zinc(II) forms a five-coordinate species, [Zn(S₂CNMe₂)₂(RNH₂)]. rsc.org This species is stable up to approximately 70 °C, after which the amine ligand dissociates. rsc.org This dynamic behavior in solution is crucial for understanding the reactivity of these complexes, for example, in their role as single-source precursors for the synthesis of zinc sulfide (B99878) nanoparticles. rsc.org
The application of MD simulations to zinc-containing systems, in general, can be challenging due to the need for accurate force fields that can correctly describe the coordination environment of the metal ion. Methods like the cationic dummy atom approach have been developed to better simulate the conformational flexibility of zinc-coordination sites in biological systems. nih.govresearchgate.net Similar tailored approaches would be necessary for accurate and predictive MD simulations of this compound in various solvent environments.
Computational Modeling of Reactivity Pathways and Transition States
The decomposition of zinc dithiocarbamate complexes is a technologically important process, particularly in materials science for the production of ZnS nanomaterials. rsc.org Computational modeling can play a key role in elucidating the mechanisms of these reactions.
A proposed mechanism for the decomposition of [Zn(S₂CNR₂)₂] complexes in the presence of primary amines involves an initial amine-exchange at the dithiocarbamate backbone carbon. nih.gov This is considered the rate-determining step and leads to the formation of complexes with one or two primary dithiocarbamate ligands, such as [Zn(S₂CNR₂)(S₂CNHR)] and [Zn(S₂CNHR)₂]. nih.gov These primary amine dithiocarbamate complexes have significantly lower decomposition temperatures than their secondary amine counterparts. nih.gov The decomposition is thought to proceed via deprotonation of the ligand and subsequent extrusion of isothiocyanate. nih.gov
While this mechanistic pathway has been proposed based on experimental observations and general chemical principles, detailed computational modeling of the reaction coordinates and transition state structures for this compound is an area that warrants further investigation. Such studies would provide quantitative information on the activation barriers for the key reaction steps and could aid in the rational design of precursors for materials synthesis.
Ligand Field Theory and Molecular Orbital Theory Applications
Molecular Orbital (MO) theory and Natural Bond Orbital (NBO) analysis, often coupled with DFT calculations, provide a detailed picture of the bonding and electronic structure of zinc dithiocarbamate complexes. For the analogous bis(diethyldithiocarbamato)zinc(II), NBO analysis has been used to investigate the hybridization of the zinc(II) center and the nature of the donor-acceptor interactions between the ligands and the metal. nih.gov
The analysis confirms the pseudo-tetrahedral geometry and reveals the significant charge transfer from the sulfur atoms of the dithiocarbamate ligands to the zinc ion. nih.gov The dithiocarbamate ligands act as strong electron donors. The electronic transitions observed in the UV-Vis spectra of these complexes can be interpreted in the framework of MO theory as excitations from occupied orbitals, which are largely ligand-based in character (lone pairs on sulfur and π orbitals of the S₂CN moiety), to unoccupied orbitals, which may have contributions from both the metal and the ligand. These are often described as ligand-to-metal charge transfer (LMCT) transitions. nih.gov
Given that zinc(II) has a d¹⁰ electron configuration, d-d electronic transitions are not possible. Therefore, the electronic spectra are dominated by the intense ligand-based and charge-transfer transitions.
Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Bis(dimethyldithiocarbamato)zinc(II) |
| Bis(diethyldithiocarbamato)zinc(II) |
| Bis(dibenzyl dithiocarbamato)zinc(II) |
| Zinc(II) |
| Oleylamine |
| Xylene |
| Isothiocyanate |
Reactivity and Reaction Mechanism Investigations of Bis Methyldithiocarbamato S,s Zinc
Ligand Exchange Reactions and Transmetalation Processes
Bis(methyldithiocarbamato-S,S')zinc, a member of the zinc dithiocarbamate (B8719985) family, participates in ligand exchange reactions. These reactions are fundamental to its role in various chemical processes. The dithiocarbamate ligands, while forming stable chelate rings with the zinc center, can be displaced by other coordinating species. For instance, the addition of a strong chelating agent like 2,2'-bipyridine (B1663995) can lead to the formation of adducts where the coordination sphere of the zinc atom is expanded. vulcanchem.com In such cases, the original dimeric structure of some zinc dithiocarbamates can be cleaved to form monomeric complexes with a distorted octahedral geometry. vulcanchem.com
Transmetalation processes involving zinc dithiocarbamates are also of significant interest, particularly in the synthesis of other metal dithiocarbamate complexes. While specific studies on the transmetalation of this compound are not extensively detailed in the provided results, the general reactivity of metal dithiocarbamates suggests that the zinc complex can serve as a dithiocarbamate transfer agent to other metal ions. This is a common strategy in coordination chemistry to synthesize a variety of metal complexes.
The stability of the resulting complex and the reaction equilibrium are influenced by several factors, including the nature of the metal ions and the steric and electronic properties of the dithiocarbamate ligands. For example, the presence of different alkyl groups on the nitrogen atom of the dithiocarbamate ligand can influence the stability and structure of the resulting complexes.
Redox Chemistry and Electrochemical Behavior (e.g., Cyclic Voltammetry)
The electrochemical behavior of zinc dithiocarbamate complexes, including this compound, is characterized by the redox activity of the dithiocarbamate ligand. The zinc ion (Zn²⁺) in this complex possesses a d¹⁰ electronic configuration, making it redox-inactive under typical electrochemical conditions. Therefore, any observed redox processes can be attributed to the ligand framework.
Studies on analogous zinc dithiocarbamate complexes reveal that the dithiocarbamate ligand can undergo oxidation. This process is often irreversible and can lead to the formation of a thiuram disulfide. The potential at which this oxidation occurs is influenced by the nature of the substituents on the nitrogen atom of the dithiocarbamate ligand.
Thermal Decomposition Mechanisms and Pathways (e.g., Thermolysis for Material Synthesis)
The thermal decomposition of this compound and related zinc dithiocarbamate complexes is a crucial area of study, particularly for their application as single-source precursors in the synthesis of zinc sulfide (B99878) (ZnS) nanomaterials. nih.gov The decomposition process typically occurs in multiple stages and is influenced by the heating atmosphere (e.g., inert or oxidative).
Under inert conditions, the thermolysis of zinc dithiocarbamates generally leads to the formation of zinc sulfide. The decomposition pathway involves the breaking of the Zn-S and C-N bonds within the complex. The volatile byproducts often include carbon disulfide (CS₂) and various organic fragments derived from the amine moiety.
In the presence of oxygen, the decomposition can be more complex, potentially leading to the formation of zinc oxide (ZnO) or zinc sulfate (B86663) (ZnSO₄) in addition to or instead of zinc sulfide. researchgate.net The final product is highly dependent on the decomposition temperature and the oxygen concentration.
The activation energy for the thermal decomposition of zinc dithiocarbamate complexes can be quite high, indicating a significant energy barrier to initiate the process. For instance, the activation energy for the decomposition of a related zinc complex was found to be the maximum among a series of transition metal dithiocarbamates, a phenomenon potentially attributed to the stable d¹⁰ configuration of the Zn²⁺ ion. researchgate.net
The controlled thermolysis of this compound in the presence of capping agents like long-chain amines (e.g., dodecylamine (B51217), hexadecylamine) is a common method to produce size-controlled and stabilized ZnS nanoparticles. nih.gov The capping agents coordinate to the surface of the growing nanoparticles, preventing their aggregation and controlling their size and morphology. nih.gov
Table 1: Thermal Decomposition Data for a Related Zinc Dithiocarbamate Complex
| Parameter | Value | Reference |
| Decomposition Stages | Two or three | researchgate.net |
| Initial Mass Loss | 65-70% (fast) | researchgate.net |
| Final Product (in air) | Metal oxide | researchgate.net |
| Activation Energy (Ea) | 188.3 kJ mol⁻¹ | researchgate.net |
| Order of Reaction | Two | researchgate.net |
Reactions with Specific Inorganic and Organic Substrates (excluding biological interactions)
The reactivity of this compound extends to reactions with various inorganic and organic substrates. A key reaction is the formation of adducts with Lewis bases. For instance, the addition of nitrogen-containing ligands like 3-hydroxypyridine (B118123) can lead to the formation of new complexes where the pyridine (B92270) ligand coordinates to the zinc center, altering its coordination geometry. nih.gov
These adduct formation reactions are driven by the Lewis acidic nature of the zinc center in the dithiocarbamate complex. The coordination number of the zinc can increase, for example, from a tetrahedral or five-coordinate geometry in the parent complex to a distorted octahedral geometry in the adduct. vulcanchem.com
Reactions with inorganic substrates can also involve the dithiocarbamate ligand itself. For example, the sulfur atoms of the ligand are nucleophilic and can potentially react with electrophilic inorganic species. However, specific examples of such reactions with this compound are not detailed in the provided search results.
In the context of organic substrates, the primary reactivity lies in the use of zinc dithiocarbamates as precursors for the synthesis of other compounds. As mentioned in the thermal decomposition section, the ligands can be released and transformed upon heating. While direct reactions with organic substrates at room temperature are not a major feature of their chemistry, their decomposition products can be reactive.
Kinetic and Mechanistic Studies of Transformation Processes
Kinetic and mechanistic studies of the transformation processes of this compound are essential for understanding and controlling its reactivity. For instance, the thermal decomposition process is often studied using techniques like thermogravimetric analysis (TGA) and differential thermal analysis (DTA) to determine the kinetics of decomposition, such as the order of the reaction and the activation energy. researchgate.net
Studies on related zinc dithiocarbamate complexes have shown that the decomposition can follow a bimolecular process, suggesting an intermolecular rearrangement mechanism. researchgate.net The large negative entropy of activation (ΔS#) calculated for the decomposition of some transition metal dithiocarbamates suggests that the process involves a highly ordered transition state, indicative of a rearrangement mechanism. researchgate.net
Mechanistic investigations into the formation of ZnS nanoparticles from zinc dithiocarbamate precursors have revealed the importance of the reaction environment. The choice of solvent and capping agent can significantly influence the reaction kinetics and the final properties of the nanomaterials. For example, the use of coordinating solvents or capping agents can stabilize intermediate species and control the nucleation and growth of the nanoparticles.
While detailed kinetic data for specific reactions of this compound are limited in the provided search results, the general principles derived from studies of analogous compounds provide a framework for understanding its transformation processes. The kinetics are typically influenced by factors such as temperature, concentration, and the presence of other coordinating or reactive species.
Applications in Materials Science and Precursor Chemistry of Bis Methyldithiocarbamato S,s Zinc
Precursor Chemistry for Zinc Sulfide (B99878) (ZnS) Nanomaterials and Thin Films
Dithiocarbamate (B8719985) complexes of zinc, including bis(methyldithiocarbamato-S,S')zinc, are extensively utilized as single-source precursors for the creation of various ZnS nanoparticulate modifications. rsc.org The use of a single-source precursor offers numerous advantages, such as a lower cost, reduced environmental toxicity, and the ability to produce nanoparticles with minimal defects. nih.govresearchgate.net
Controlled Synthesis of ZnS Nanoparticles (Quantum Dots, Nanocrystals)
The thermal decomposition of this compound and its derivatives provides a reliable method for the controlled synthesis of ZnS nanoparticles. By adjusting reaction parameters such as temperature and the capping agent, the size and morphology of the resulting nanoparticles can be tailored. For instance, the decomposition of related zinc dithiocarbamate complexes in hexadecylamine (B48584) has been shown to produce spherical ZnS nanoparticles with a cubic sphalerite crystal phase. researchgate.net The average particle size of these nanoparticles can be controlled, with reported sizes ranging from approximately 2.63 to 6.52 nm. researchgate.net
Similarly, the thermolysis of bis(diallyldithiocarbamato)zinc(II) in various long-chain amines like dodecylamine (B51217), hexadecylamine, and octadecylamine (B50001) yields quantum dot ZnS nanoparticles. researchgate.net The particle sizes of these quantum dots have been reported to be in the range of 1.98 to 5.49 nm. researchgate.netnih.gov These synthesized nanoparticles exhibit a blue shift in their bandgap energies compared to bulk ZnS, a characteristic feature of quantum confinement in semiconductor nanocrystals. researchgate.net
A solventless, or melt, method has also been explored for the synthesis of ZnS nanoparticles from zinc dithiocarbamate precursors. nih.govresearchgate.net This approach involves heating the precursor in a controlled atmosphere, leading to its decomposition and the formation of ZnS nanoparticles. nih.gov This method is lauded for its efficiency, atom economy, and the production of nanoparticles with consistent composition. nih.gov
Table 1: Synthesis of ZnS Nanoparticles from Zinc Dithiocarbamate Precursors
| Precursor | Synthesis Method | Capping Agent/Solvent | Resulting Nanoparticle | Average Size (nm) | Crystal Phase |
| Zn(II) N-methyl-N-ethanoldithiocarbamate & adducts | Thermal Decomposition | Hexadecylamine | Spherical ZnS | 2.63 - 6.52 researchgate.net | Cubic Sphalerite researchgate.net |
| Bis(diallyldithiocarbamato)zinc(II) | Thermolysis | Dodecylamine, Hexadecylamine, Octadecylamine | ZnS Quantum Dots | 1.98 - 5.49 researchgate.netnih.gov | Hexagonal Wurtzite researchgate.net |
| Zinc diethyldithiocarbamate (B1195824) | Solventless Melt Method | None | ZnS Nanoparticles | - | Wurtzite nih.govresearchgate.net |
Fabrication of ZnS Thin Films via Chemical Vapor Deposition (CVD) or Solution-Based Methods
This compound and related zinc dithiocarbamate complexes are valuable precursors for the fabrication of zinc sulfide (ZnS) thin films through methods like Metal-Organic Chemical Vapor Deposition (MOCVD). scispace.comkoreascience.kr The MOCVD technique is favored for producing high-quality thin films with fewer impurities and uniform thickness. scispace.com
By using asymmetric zinc dithiocarbamate precursors, it is possible to deposit ZnS films under milder conditions. scispace.com The substrate temperature during deposition is a critical parameter that influences the properties of the resulting films. For example, the average grain size of ZnS thin films grown from a single-source precursor was observed to increase from 100 nm to 500 nm in diameter as the substrate temperature was raised from 380°C to 500°C. scispace.com Furthermore, the crystal structure of the ZnS film can transition from cubic to hexagonal at substrate temperatures around 480-500°C. scispace.com
Solution-based methods, such as chemical bath deposition (CBD), also offer a viable route for preparing ZnS thin films. oregonstate.eduresearchgate.net In a typical CBD process, the film growth occurs in two steps: the formation of nuclei in the solution, followed by their attachment and aggregation on the substrate surface to form a continuous film. oregonstate.edu The rate of deposition and the final morphology of the film are influenced by factors such as the degree of supersaturation and the bath temperature. oregonstate.eduresearchgate.net
Table 2: Properties of ZnS Thin Films from Dithiocarbamate Precursors
| Precursor Type | Deposition Method | Substrate Temperature (°C) | Film Properties |
| Asymmetric Zinc Dithiocarbamate | MOCVD | 380 - 500 | Grain size increases with temperature (100-500 nm). scispace.com |
| Asymmetric Zinc Dithiocarbamate | MOCVD | 480 - 500 | Phase change from cubic to hexagonal. scispace.com |
| Bis(morpholinodithioato-s,s′)zinc | Pyrolysis | - | Stoichiometric ZnS films with a band gap of 3.67 eV. researchgate.net |
| Zinc diethyldithiocarbamate | SS-CVD | >250 | Sulfur deficient ZnS films with some carbon and nitrogen contamination. researchgate.net |
Mechanistic Understanding of Precursor Decomposition and Nanostructure Formation
The decomposition of this compound to form ZnS is a complex process. In the solid state, this compound exists as a dimer. rsc.org When dissolved in a non-coordinating solvent like xylene, it breaks down into tetrahedral monomers. rsc.org
In the presence of a coordinating solvent such as oleylamine (B85491), the coordination sphere of the zinc atom is further modified. rsc.org An amine molecule binds to the zinc center, forming a five-coordinate species. rsc.org This species is stable up to about 70°C. rsc.org Above this temperature, the amine dissociates, and at approximately 90°C, the complex decomposes to generate ZnS. rsc.org The relatively low temperature for nanoparticle formation is attributed to an amine-exchange process that leads to the in-situ formation of a different zinc dithiocarbamate species with a lower decomposition temperature. rsc.org
Thermogravimetric analysis (TGA) of related zinc diethyldithiocarbamate shows a one-step decomposition process with an onset temperature of around 200°C, yielding a stable ZnS residue. nih.govresearchgate.net The decomposition is believed to involve the loss of the organic ligands. vulcanchem.com
Role in the Synthesis of Other Metal Chalcogenide Materials
The utility of dithiocarbamate complexes as single-source precursors extends beyond the synthesis of ZnS. While the primary focus of existing research is on ZnS, the fundamental principles of using this compound can be applied to the synthesis of other metal chalcogenide materials. For instance, related dithiocarbamate complexes of other metals, such as cadmium, have been used to prepare CdS thin films and nanorods. koreascience.kr This suggests that by using mixed-metal dithiocarbamate precursors or co-decomposition strategies, it may be possible to synthesize ternary or doped metal sulfide materials.
Use as a Component in Hybrid Materials and Composites (focus on synthesis/mechanisms)
The synthesis of hybrid materials and composites using this compound as a component is an emerging area of research. The in-situ formation of ZnS nanoparticles from this precursor within a polymer matrix or on a support material can lead to the development of novel composites with tailored properties. The decomposition of the precursor can be triggered thermally or chemically, allowing for the controlled generation of the inorganic phase within the host material. The mechanism would be similar to the nanoparticle formation, where the precursor decomposes to form ZnS nuclei which then grow within the constrained environment of the matrix.
Catalytic Applications and Design Principles for Catalytic Activity (e.g., Polymerization, Organic Synthesis)
While the primary application of this compound has been in materials synthesis, there is potential for its use in catalysis. The ZnS nanoparticles generated from this precursor have shown photocatalytic activity in the degradation of organic dyes. researchgate.netnih.govnih.gov For example, ZnS nanoparticles have been used to degrade bromothymol blue and bromophenol blue under visible light irradiation. researchgate.netnih.gov The photocatalytic efficiency is influenced by the particle size and surface morphology of the ZnS nanoparticles. nih.gov
The design principles for enhancing the catalytic activity of materials derived from this compound would involve controlling the size, crystal phase, and surface area of the resulting ZnS nanoparticles. Smaller particle sizes and a higher surface area generally lead to increased catalytic activity due to the greater number of active sites.
Elucidation of Catalytic Cycles and Active Species
The utility of this compound and its analogues in materials science, particularly as single-source precursors for zinc sulfide (ZnS) nanomaterials, is predicated on their controlled thermal decomposition. Understanding the mechanistic pathway of this decomposition is crucial for controlling the morphology and properties of the resulting nanomaterials. This process, while not a catalytic cycle in the traditional sense of regenerating the initial species, involves a series of well-defined intermediate or "active" species that dictate the course of the reaction.
Research into the decomposition of zinc dithiocarbamate complexes, such as this compound, in the presence of primary amines like oleylamine has provided significant insights into the active species involved. nih.govrsc.org In the solid state, bis(dimethyldithiocarbamato)zinc exists as a dimer. rsc.orgosti.gov However, when dissolved in a non-coordinating solvent like xylene, this dimeric structure breaks down into tetrahedral monomers. rsc.orgosti.gov
The introduction of a primary amine solvent, which is common in the synthesis of ZnS nanowires, further alters the coordination environment of the zinc center. nih.gov In situ X-ray Absorption Spectroscopy (XAS) studies have shown that in oleylamine, the tetrahedral monomer binds an amine molecule to form a five-coordinate species, [Zn(S₂CNMe₂)₂(RNH₂)]. rsc.orgosti.gov This amine adduct is a key intermediate and is stable up to approximately 70 °C. rsc.orgosti.gov
As the temperature is increased to around 90 °C, this five-coordinate species undergoes a nucleophilic attack by the primary amine on the backbone carbon of the dithiocarbamate ligand. whiterose.ac.uk This leads to an amine-exchange reaction, generating a mixed-ligand species, [Zn(S₂CNMe₂)(S₂CNHR)]. rsc.orgosti.govwhiterose.ac.uk This species is considered a critical active intermediate because it possesses a lower temperature decomposition pathway compared to the original bis(dialkyldithiocarbamato)zinc complex. rsc.orgosti.gov The decomposition of this intermediate is rapid and leads to the formation of ZnS. whiterose.ac.uk It is proposed that the deprotonation of the primary amine-derived dithiocarbamate ligand leads to a zwitterionic dithiocarbimate which then facilitates the extrusion of an isothiocyanate, triggering the formation of zinc sulfide. whiterose.ac.uk
Initial State (Solid): Dimeric structure, e.g., [Zn(S₂CNMe₂)₂]₂. rsc.orgosti.gov
Dissolution (Non-coordinating solvent): Formation of a tetrahedral monomer, [Zn(S₂CNMe₂)₂]. rsc.orgosti.gov
Amine Adduct Formation (in RNH₂): Coordination of an amine to the zinc center to form a five-coordinate active species, [Zn(S₂CNMe₂)₂(RNH₂)]. rsc.orgosti.gov
Amine Exchange (elevated temperature): Nucleophilic attack by RNH₂ to form a more reactive mixed-ligand intermediate, [Zn(S₂CNMe₂)(S₂CNHR)]. osti.govwhiterose.ac.uk
Decomposition: Rapid breakdown of the mixed-ligand intermediate to yield ZnS nanoparticles. whiterose.ac.uk
The characteristics of the resulting ZnS nanoparticles, such as their crystalline phase and morphology, are highly dependent on the reaction conditions and the specific dithiocarbamate precursor used. nih.govacs.org For instance, the thermolysis of bis(diallyldithiocarbamato)zinc(II) in various long-chain primary amines like dodecylamine (DDA), hexadecylamine (HDA), and octadecylamine (ODA) consistently produces ZnS nanoparticles with a hexagonal wurtzite crystal structure. nih.govacs.org
Table 1: Key Intermediates and Conditions in the Decomposition of Zinc Dithiocarbamates
| Precursor State/Intermediate | Coordination Geometry | Key Bond Distances/Angles | Conditions for Formation/Decomposition | Reference |
| [Zn(S₂CNMe₂)₂]₂ (Dimer, Solid) | Five-coordinate | Zn-S: 2.32 Å (terminal), 2.45 Å, 2.81 Å (bridging) | Solid-state | osti.gov |
| [Zn(S₂CNMe₂)₂] (Monomer) | Tetrahedral | Zn-S: 2.30 Å, 2.39 Å | In non-coordinating solvents (e.g., xylene) | osti.govwhiterose.ac.uk |
| [Zn(S₂CNMe₂)₂(RNH₂)] (Amine Adduct) | Five-coordinate | Not specified | In primary amine solvent (e.g., oleylamine) | rsc.orgosti.gov |
| [Zn(S₂CNMe₂)(S₂CNHR)] (Mixed-Ligand) | Not specified | Not specified | Above ~70 °C in primary amine | rsc.orgosti.govwhiterose.ac.uk |
| ZnS Nanoparticles | Hexagonal wurtzite | Particle size: 1.98–5.49 nm | Decomposition above ~90 °C | nih.govacs.org |
Table 2: Compound Names
Environmental Transformation and Degradation Studies of Bis Methyldithiocarbamato S,s Zinc Excluding Ecotoxicity
Photolytic Degradation Pathways and Byproducts
Photolytic degradation, or photolysis, is a major pathway for the dissipation of ziram (B1684391) in the environment. epa.gov When exposed to light, particularly ultraviolet (UV) radiation, ziram undergoes transformation. inchem.org
In aqueous solutions, ziram degrades rapidly when exposed to light. epa.gov A study using a xenon light source on an aqueous solution of ¹⁴C-labeled ziram at pH 9 found a first-order degradation half-life of 8.7 hours. epa.gov The primary degradation products from environmental processes like photolysis and hydrolysis are often volatile compounds such as carbon disulfide (CS₂), carbon dioxide (CO₂), and carbonyl sulfide (B99878) (COS), which are not expected to persist in soil or water. epa.gov The specific pathways can involve complex reactions, including the cleavage and oxidation of the dithiocarbamate (B8719985) structure. nih.govnih.gov The phototransformation of dithiocarbamates can lead to several metabolites, including ethylene (B1197577) thiourea (B124793) (ETU), propylene (B89431) thiourea (PTU), and methyl isothiocyanate (MITC). nih.gov
The rate and pathway of photolysis can be influenced by environmental factors. For instance, the presence of photosensitizers, such as chlorophyll, can enhance the photolytic degradation of related compounds. inchem.org While ziram itself is reported to be stable to UV radiation in some contexts, it is susceptible to photo-hydrolysis in water. inchem.org
Table 1: Photolytic Degradation of Ziram
| Parameter | Condition | Half-Life (t½) | Reference |
|---|---|---|---|
| Aqueous Photolysis | pH 9, Xenon Light | 8.7 hours | epa.gov |
| Soil Photolysis | - | 8-9 hours | epa.gov |
Hydrolytic Stability and Decomposition Mechanisms in Aqueous Systems
The stability of ziram in aqueous systems is highly dependent on pH. epa.govinchem.org It decomposes slowly in aqueous solutions, a process that is accelerated by acidic conditions. nih.gov The decomposition of dithiocarbamates like ziram typically involves hydrolysis, which breaks down the compound into simpler, often volatile, substances. nih.govnih.gov
Detailed studies have shown that the rate of hydrolytic decomposition decreases as the pH increases. epa.gov At a temperature of 25.2°C, the half-life of ziram is extremely short in acidic conditions and significantly longer in alkaline conditions. epa.gov
At pH 5 , the half-life is a mere 0.173 hours (approximately 10 minutes). The primary degradation products are carbon disulfide (CS₂), which can account for up to 96.8% of the applied substance within an hour, and a metallic complex of dimethyldithiocarbamic acid (DDC). epa.gov
At pH 7 , the half-life increases to 17.7 hours. The main byproducts are CS₂ (up to 81.6%) and thiram. epa.gov
At pH 9 , ziram is much more stable, with a half-life of 151 hours (about 6.3 days). The major degradation products identified are carbonyl sulfide (COS) and DDC. In this alkaline medium, ziram tends to remain as DDC, which is considered an analogous salt rather than a true degradation product. epa.gov
This pH-dependent degradation is a critical factor in ziram's environmental persistence. In neutral to acidic environments, it dissipates very quickly, reducing the likelihood of prolonged exposure. epa.gov However, in alkaline soils or waters, ziram and its nonvolatile metabolites like DDC are likely to be more persistent. epa.gov
Table 2: Hydrolytic Decomposition of Ziram at 25.2°C
| pH | Half-Life (t½) in hours | Major Degradation Products (>10%) | Reference |
|---|---|---|---|
| 5 | 0.173 | Carbon Disulfide (CS₂), Dimethyldithiocarbamic acid (DDC) | epa.gov |
| 7 | 17.7 | Carbon Disulfide (CS₂), Thiram | epa.gov |
| 9 | 151 | Carbonyl Sulfide (COS) | epa.gov |
Interaction with Environmental Ligands and Mineral Surfaces
The fate of ziram in the soil environment is heavily influenced by its interaction with soil components, including organic matter and mineral surfaces. cabidigitallibrary.org Adsorption, the process of a chemical binding to soil particles, is a key factor determining its mobility and availability. cabidigitallibrary.orgicm.edu.pl
Ziram shows a capacity to bind to soil particles, particularly clay. epa.gov Studies have found that its adsorption varies significantly with soil type. cabidigitallibrary.orgasianpubs.org The Freundlich adsorption constant (K), a measure of adsorption capacity, ranged from 0.7510 to 1.772 across different soils, with higher adsorption observed in soils with more organic matter. cabidigitallibrary.orgresearchgate.net Research indicates that adsorption follows the order: black soil > sandy loam > alluvial soil, which correlates with the organic matter content of these soils. asianpubs.orgresearchgate.net This suggests that soil organic matter is the primary factor controlling ziram adsorption. asianpubs.orgresearchgate.net
The nature of the adsorption isotherm is described as L-type, which signifies a relatively high affinity between ziram and the soil particles, with little competition from water molecules for binding sites. cabidigitallibrary.org The process is also influenced by other soil properties such as cation exchange capacity and pH. asianpubs.orgresearchgate.net The negative values for Gibbs free energy (ΔG) in these studies indicate that the adsorption process is spontaneous and exothermic. asianpubs.orgresearchgate.net
While ziram is relatively soluble in water, its binding to soil components can reduce its potential to leach into groundwater. epa.gov However, it can still enter surface waters through runoff or spray drift. epa.gov The interaction with soil organic matter and mineral surfaces like iron and aluminum oxides is a critical process that dictates the environmental distribution and persistence of the fungicide. icm.edu.pl
Table 3: Adsorption Characteristics of Ziram in Different Soil Types
| Soil Type | Freundlich Constant (K) | Sorption Coefficient (Koc) (µg/g) | Adsorption Order | Reference |
|---|---|---|---|---|
| Alluvial Soil | 0.7510 | 64.91 | 3 | cabidigitallibrary.orgresearchgate.net |
| Sandy Loam Soil | - | - | 2 | cabidigitallibrary.orgresearchgate.net |
| Black Soil | 1.772 | 91.30 | 1 | cabidigitallibrary.orgresearchgate.net |
Note: Specific K and Koc values for Sandy Loam were not provided in the cited abstracts, but its position in the adsorption order was established.
Advanced Analytical Methodologies for Environmental Speciation
Determining the specific chemical forms, or speciation, of a compound like ziram and its degradation products in the environment is crucial for understanding its behavior and potential impact. nih.gov Given the rapid degradation of ziram and the variety of byproducts formed, advanced analytical techniques are required for their separation, identification, and quantification in complex matrices like water and soil. researchgate.netlongdom.org
The common analytical approach for dithiocarbamates involves acid hydrolysis to release carbon disulfide (CS₂), which is then measured. nih.govnih.gov However, this method does not distinguish between different dithiocarbamates or their specific metabolites.
For detailed speciation analysis, hyphenated chromatographic techniques are predominantly used. nih.gov
High-Performance Liquid Chromatography (HPLC) coupled with various detectors is a powerful tool. researchgate.net For instance, HPLC with a UV detector has been used to monitor the decay of the related dithiocarbamate, thiram, in water and soil. researchgate.net
Mass Spectrometry (MS) , particularly when coupled with chromatography (e.g., LC-MS, GC-MS), provides high sensitivity and specificity for identifying unknown degradation products. nih.govfrontiersin.org High-resolution mass spectrometry (HRMS) is especially valuable for elucidating the structures of novel metabolites. nih.govazolifesciences.com Techniques like tandem mass spectrometry (MS-MS) offer exceptional sensitivity for detecting trace levels of contaminants. frontiersin.org
These advanced methods allow researchers to move beyond measuring the parent compound and instead track the formation and decay of various transformation products, providing a more complete picture of the environmental fate of ziram. nih.govfrontiersin.org The development of such methods is essential for accurate risk assessment and for understanding the complex chemical transformations occurring in the environment. nih.govlongdom.org
Advanced Analytical Techniques for the Research and Characterization of Bis Methyldithiocarbamato S,s Zinc
Chromatographic Methods (e.g., HPLC, GC) coupled with Element-Specific Detectors (ICP-MS, AAS) for Speciation Research
The analysis of dithiocarbamates like Bis(methyldithiocarbamato-S,S')zinc is challenging due to their low stability and poor solubility. researchgate.net Chromatographic methods coupled with element-specific detectors are essential for speciation analysis, which aims to distinguish the intact metal complex from its degradation products or other forms of the metal (e.g., free zinc ions).
High-Performance Liquid Chromatography (HPLC) is a primary tool for separating dithiocarbamate (B8719985) complexes. However, the direct analysis of zinc dithiocarbamates can be problematic due to potential metal exchange reactions with the stainless steel components of standard HPLC systems. nih.gov To overcome this, methods may involve using metal-free (e.g., PEEK-lined) columns or pre-column derivatization, where the zinc complex is converted to a more stable complex, for instance, with copper(II) sulfate (B86663), before analysis. nih.govmetrohm.com The separated compounds can be detected using UV-Vis spectroscopy, but for unambiguous identification and quantification, coupling HPLC with element-specific detectors is superior. nih.govelectrochemsci.org
HPLC-ICP-MS (Inductively Coupled Plasma - Mass Spectrometry): This powerful combination allows for the separation of different zinc-containing species by HPLC, followed by highly sensitive and specific detection of zinc by ICP-MS. rsc.org This technique can quantify the intact this compound complex, distinguish it from other dithiocarbamates, and measure inorganic zinc species in the same run, providing comprehensive speciation data. rsc.org
HPLC-AAS (Atomic Absorption Spectrometry): Similar to HPLC-ICP-MS, this setup uses AAS to specifically detect zinc as it elutes from the HPLC column. nih.gov While generally less sensitive than ICP-MS, flame AAS (FAAS) is a robust and widely available technique for zinc determination. nih.govnih.gov
Gas Chromatography (GC) is another approach, though it is not suitable for the direct analysis of the non-volatile metal complex. GC methods typically rely on the decomposition of the dithiocarbamate. A common standardized method involves the hot acid digestion of the sample to release carbon disulfide (CS₂), which is then measured by GC. researchgate.netchemicalbook.com While this gives a total dithiocarbamate content, it does not distinguish between different types. researchgate.net For more specific analysis, derivatization techniques are employed. The dithiocarbamate can be methylated to form a more volatile derivative suitable for GC-MS analysis. researchgate.netchemicalbook.com Coupling GC with ICP-AES (Inductively Coupled Plasma - Atomic Emission Spectroscopy) has also been used for the analysis of organo-zinc compounds after derivatization. encyclopedia.pub
| Technique | Principle | Application for this compound | Key Findings / Challenges |
|---|---|---|---|
| HPLC-ICP-MS | Liquid chromatographic separation followed by elemental mass analysis of zinc. rsc.org | Speciation analysis: quantification of the intact complex, its degradation products, and free zinc. | High sensitivity and specificity; overcomes matrix interferences. rsc.org |
| HPLC-AAS | Liquid chromatographic separation followed by elemental absorption analysis of zinc. nih.gov | Quantification of zinc associated with the separated dithiocarbamate complex. | Robust and reliable; may require pre-column derivatization to stabilize the complex. metrohm.comnih.gov |
| GC-MS | Separation of volatile derivatives or decomposition products by gas chromatography with mass spectrometric detection. researchgate.netchemicalbook.com | Indirect analysis via derivatization (e.g., methylation) or measurement of CS₂ after acid digestion. researchgate.net | Highly sensitive but destructive to the original complex; provides structural information on derivatives. chemicalbook.com |
Electrochemical Methods (e.g., Cyclic Voltammetry) for Redox Characterization
Electrochemical methods are valuable for investigating the redox properties of this compound. The dithiocarbamate ligand itself is electroactive, as is the central zinc ion, allowing these techniques to probe the electronic structure and stability of the complex. electrochemsci.orgchempap.org
Cyclic Voltammetry (CV) is a widely used technique to study the oxidation and reduction processes of metal complexes. researchgate.net For dithiocarbamate complexes, CV can reveal information about the stability of different oxidation states of the metal center and the redox behavior of the ligand. electrochemsci.orgiieta.org While specific CV data for this compound is not extensively reported, studies on related dithiocarbamate complexes (e.g., with Ni(II), Mn(II), Co(II)) show that they undergo quasi-reversible, metal-centered redox processes. electrochemsci.orgresearchgate.net The ligand can also be oxidized, typically to form a thiuram disulfide. iieta.org
Anodic Stripping Voltammetry (ASV) is another relevant electrochemical technique, particularly for trace determination. metrohm.comnih.gov Differential pulse anodic stripping voltammetry has been successfully used for the determination of ziram (B1684391) (zinc dimethyldithiocarbamate), a closely related compound. nih.gov This method involves a deposition step where the metal is accumulated at an electrode (e.g., a static mercury drop electrode), followed by a stripping step where the metal is re-oxidized, generating a current proportional to its concentration. A key advantage of this method is its ability to distinguish between the zinc in the dithiocarbamate complex and free inorganic zinc. nih.gov
| Technique | Principle | Information Gained | Reported Findings for Related Complexes |
|---|---|---|---|
| Cyclic Voltammetry (CV) | Measures the current response to a triangular potential sweep, probing redox reactions. researchgate.net | Redox potentials, stability of oxidation states, reaction mechanisms (e.g., metal- vs. ligand-centered). electrochemsci.org | Dithiocarbamate complexes show quasi-reversible, metal-centered electron transfers; ligand can be oxidized to thiuram disulfide. electrochemsci.orgiieta.org |
| Anodic Stripping Voltammetry (ASV) | Preconcentration of the metal onto an electrode surface followed by electrochemical stripping and detection. metrohm.com | Highly sensitive quantification of trace amounts of the metal complex. | Successfully applied to determine ziram (zinc dimethyldithiocarbamate) at ppb levels; can distinguish complexed from inorganic zinc. nih.gov |
Hyphenated Techniques for Comprehensive Structural and Elemental Analysis
Hyphenated techniques, which combine two or more analytical methods, provide a synergistic approach to the characterization of this compound, offering both structural and elemental insights simultaneously.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a cornerstone for the analysis of dithiocarbamates in complex matrices. After HPLC separation, electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) can be used to generate ions of the intact complex or its derivatives. electrochemsci.org Tandem mass spectrometry (MS/MS) then provides definitive structural confirmation and high-sensitivity quantification by fragmenting the parent ion and detecting specific product ions.
Thermoanalytical methods are crucial for understanding the thermal stability and decomposition pathways of the complex, which is particularly relevant to its application as a single-source precursor for materials like zinc sulfide (B99878) (ZnS).
Thermogravimetric Analysis-Mass Spectrometry (TGA-MS): This technique couples TGA, which measures mass change as a function of temperature, with MS. As the sample is heated and decomposes, the evolved gases are fed directly into a mass spectrometer for identification. This allows for the precise correlation of mass loss events with the release of specific molecular fragments.
TGA/DSC-SEM/EDX: The thermal decomposition of related zinc dithiocarbamate complexes has been studied using TGA and Differential Scanning Calorimetry (DSC). chempap.org The solid residues produced at different decomposition stages can then be analyzed by Scanning Electron Microscopy (SEM) for morphology and Energy-Dispersive X-ray Spectroscopy (EDX) for elemental composition, confirming the formation of intermediates like zinc sulfide and final products like zinc oxide. chempap.org
X-ray Absorption Spectroscopy (XAS) is a powerful, non-destructive technique for probing the local atomic structure around the zinc atom. In situ XAS studies on zinc dimethyldithiocarbamate (B2753861) have revealed detailed information about its coordination environment in different states. For example, it has been shown that the dimeric solid-state structure breaks down into monomers in solution. Furthermore, the technique can track changes in the zinc coordination sphere during reactions, such as the binding of solvent molecules and the subsequent decomposition to form ZnS nanoparticles.
Emerging Research Directions and Future Perspectives in Bis Methyldithiocarbamato S,s Zinc Research
Exploration of Novel Synthetic Pathways and Sustainable Methodologies
The traditional synthesis of dithiocarbamates, which involves the reaction of a secondary amine with carbon disulfide, often in the presence of a base like sodium hydroxide (B78521), is well-established. researchgate.netnih.gov However, contemporary research is increasingly focused on developing greener and more sustainable synthetic routes. These efforts aim to minimize environmental impact by using less hazardous solvents and reagents.
Key emerging trends include:
Water-Phase Synthesis: Zinc dithiocarbamates are readily prepared from their constituent secondary amines in water, an environmentally benign solvent. nih.gov This approach aligns with the principles of green chemistry by avoiding volatile organic solvents.
Enzymatic and Biological Methods: There is a growing interest in employing biological and enzymatic processes for chemical synthesis. echemi.com These methods offer high selectivity and operate under mild conditions, presenting a promising future for the sustainable production of dithiocarbamate (B8719985) compounds.
Mechanochemistry: Solid-state synthesis through mechanochemical means, such as grinding or milling, is another avenue being explored. This solvent-free technique can lead to high-yield reactions with reduced waste generation.
The development of these sustainable methodologies is crucial, not only for environmental stewardship but also for the economic viability of large-scale production.
| Synthesis Approach | Description | Key Advantages |
| Conventional Method | Reaction of a secondary amine and carbon disulfide in the presence of a base. researchgate.net | Well-established and straightforward. |
| Water-Phase Synthesis | Utilizes water as the reaction solvent. nih.gov | Environmentally friendly, reduces use of organic solvents. |
| Biological/Enzymatic | Employs enzymes or microorganisms as catalysts. echemi.com | High selectivity, mild reaction conditions, sustainable. |
Development of Advanced Materials with Tunable Properties
Bis(methyldithiocarbamato-S,S')zinc serves as a valuable precursor for a range of advanced materials with properties that can be precisely controlled. Its ability to thermally decompose into zinc sulfide (B99878) (ZnS) makes it a key single-source precursor (SSP) for nanomaterials. nih.govwikipedia.org
ZnS Nanomaterials: The decomposition of zinc dithiocarbamate complexes is a widely used method for the controlled synthesis of ZnS nanoparticles, including high-aspect-ratio nanowires. nih.govrsc.org By modifying reaction parameters such as temperature, solvent, and the presence of additives, the size and shape of the resulting ZnS nanostructures can be tailored, which in turn influences their optical and electronic properties. nih.gov
Biomedical Polymers: In a novel application, zinc dithiocarbamates have demonstrated exceptional catalytic performance in the synthesis of polyurethanes for biomedical uses. rsc.org The resulting amphiphilic polymers can self-assemble into thermo-responsive hydrogels, which show promise for applications in drug delivery and tissue engineering. rsc.org Notably, these zinc-based catalysts exhibit lower cytotoxicity compared to traditional organotin catalysts. rsc.org
Supramolecular Assemblies: The dithiocarbamate ligand is a robust and versatile building block for creating complex supramolecular architectures through metal-directed self-assembly. researchgate.netnih.gov This allows for the construction of well-defined structures like macrocycles and cages, opening possibilities for host-guest chemistry and the development of new functional materials. researchgate.net
| Material Type | Precursor/Catalyst | Key Properties & Applications | Research Findings |
| ZnS Nanowires | Bis(isobutyldithiocarbamato)zinc | High aspect ratio, wide band-gap semiconductor for optoelectronics. nih.gov | Decomposition in oleylamine (B85491) yields wurtzite nanowires; properties can be tuned. nih.gov |
| Thermo-responsive Hydrogels | Zinc diethyldithiocarbamate (B1195824) (catalyst) | Formed from biocompatible polyurethanes; exhibit low sol-to-gel transition temperatures. rsc.org | Shows significant supramolecular self-assembly; lower cytotoxicity than tin-based catalysts. rsc.org |
| Supramolecular Cages | Dithiocarbamate Ligands | Defined cavities for host-guest chemistry. researchgate.net | Dithiocarbamate's versatility allows for the generation of complex, self-assembled structures. researchgate.netnih.gov |
Integration with Machine Learning and Artificial Intelligence for Compound Design and Prediction
The intersection of computational chemistry and artificial intelligence is creating powerful new tools for materials discovery. Machine learning (ML) and AI are being increasingly applied to predict the properties and guide the design of new compounds, including zinc complexes.
Predicting Molecular Properties: Well-constructed machine learning potentials (MLPs) can predict the properties of molecules with high accuracy at a much lower computational cost than traditional quantum mechanical methods. nih.gov For zinc complexes, neural network models have been developed that outperform semiempirical methods in predicting conformational energies. nih.govacs.org These models are crucial for understanding the structure-property relationships that govern the behavior of these compounds.
Accelerating Compound Discovery: ML models can rapidly screen vast chemical spaces to identify promising candidates for specific applications. schrodinger.com By training models on existing data, researchers can predict properties like binding affinity or catalytic activity for novel, un-synthesized dithiocarbamate complexes. nih.govnih.gov This data-driven approach significantly accelerates the design-build-test-learn cycle in materials development.
Generative Molecular Design: Advanced ML techniques, such as generative models, can design entirely new molecules with desired properties. researchgate.net For dithiocarbamate chemistry, this could lead to the in-silico creation of ligands tailored to form complexes with specific geometries or functionalities, pushing the boundaries of what is synthetically achievable.
| AI/ML Application | Focus | Impact on this compound Research |
| Neural Network Potentials | Predicting energy and conformation of zinc complexes. nih.govacs.org | Enables more accurate and efficient computational modeling of the compound's structure and stability. |
| Formulation Design | Correlating ingredients and composition to material properties. schrodinger.com | Can accelerate the development of new formulations using the compound as a precursor or additive. |
| Inhibitor Prediction | Developing models to predict binding affinity to protein targets. nih.gov | Can guide the design of new dithiocarbamate complexes with specific biological activities. |
Unraveling Complex Reaction Networks and Self-Assembly Processes
A deeper understanding of the reaction mechanisms and self-assembly behavior of this compound is fundamental to controlling its application in materials synthesis and other fields.
Structural Polymorphism: In the solid state, the compound typically exists as a dimer, [Zn(S₂CN(CH₃)₂)₂]₂. nih.govwikipedia.orgrsc.org In this structure, each zinc center is five-coordinate. wikipedia.org However, in solution, this dimer can break down into tetrahedral monomeric units. nih.govrsc.org The addition of strong coordinating ligands, such as amines, can lead to the formation of five-coordinate monomeric adducts. nih.govwikipedia.org
Decomposition Pathways: The thermal decomposition of this compound to form ZnS is not a simple, one-step process. In-situ studies using techniques like X-ray Absorption Spectroscopy (XAS) have revealed a complex reaction network. nih.govrsc.org For instance, in the presence of a primary amine solvent like oleylamine, an intermediate five-coordinate amine adduct forms, which is stable up to about 70°C. rsc.org This species can undergo further reactions, such as amine exchange, leading to a low-temperature decomposition pathway that initiates ZnS formation around 90°C. rsc.org
Self-Assembly: The dithiocarbamate ligand is a powerful tool for directing the self-assembly of complex supramolecular structures. researchgate.netnih.gov Researchers have successfully created intricate architectures, including macrocycles, cages, and catenanes, by designing dithiocarbamate-containing ligands that coordinate with metal ions in predictable ways. researchgate.net Recent work has also shown that dithiocarbamate self-assembled films can provide robust corrosion resistance on metal alloy surfaces. researchgate.net
| Structural Form | Coordination Environment | Conditions |
| Dimer | Five-coordinate Zinc | Solid-state nih.govwikipedia.org |
| Monomer | Four-coordinate Zinc | In non-coordinating solvents (e.g., xylene) nih.govrsc.org |
| Monomer Adduct | Five-coordinate Zinc | In coordinating solvents (e.g., oleylamine) nih.govrsc.org |
Addressing Fundamental Questions in Dithiocarbamate Coordination Chemistry
Despite decades of study, fundamental questions in dithiocarbamate coordination chemistry remain, the answers to which could unlock new applications and a higher level of control over material properties.
Coordination Versatility: Dithiocarbamate ligands are known to coordinate with metals in several modes, including monodentate, bidentate, and anisobidentate fashions. nih.govresearchgate.net This versatility gives rise to a wide array of possible geometries (e.g., tetrahedral, square planar, octahedral) in the resulting metal complexes. researchgate.netresearchgate.net A key challenge is to fully understand and predict how the electronic and steric properties of the ligand and the nature of the metal ion dictate the preferred coordination mode and final structure.
Electronic Structure and Reactivity: The electronic structure of the dithiocarbamate ligand, particularly the delocalization within the S₂C-N moiety, is central to the stability and reactivity of its complexes. researchgate.net Probing the relationship between the electronic structure and the chemical behavior of complexes like this compound remains an active area of research. For example, understanding how the coordination environment affects the electronic properties is crucial for designing more efficient catalysts or precursors.
Predicting Supramolecular Assembly: While self-assembly has been used to create remarkable structures, predicting the outcome of a one-pot reaction involving metal salts and ligands can be challenging, often leading to unexpected products. researchgate.netacs.org A fundamental goal is to develop a robust set of principles that allow for the rational design and synthesis of complex, multi-component dithiocarbamate-based architectures with desired topologies and functions.
Q & A
Q. What are the established synthesis protocols for Bis(methyldithiocarbamato-S,S')zinc, and how are impurities removed?
The compound is typically synthesized via a two-step reaction:
Dithiocarbamate ligand formation : React methyldithiocarbamic acid (generated from methylamine and carbon disulfide under basic conditions) with a zinc salt (e.g., zinc acetate or chloride) in aqueous or methanolic solutions.
Precipitation : Adjust pH to precipitate the complex, followed by recrystallization from methanol or ethanol to enhance purity .
Purification : Column chromatography (silica gel, eluted with dichloromethane/hexane) or Soxhlet extraction removes unreacted ligands and inorganic byproducts. Confirm purity via melting point analysis and FTIR spectroscopy .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
- FTIR : Identify ν(C=S) and ν(C-N) vibrations (1,450–1,500 cm⁻¹ and 950–1,000 cm⁻¹, respectively) to confirm ligand coordination .
- NMR : Use ¹H/¹³C NMR to resolve methyl group environments (δ 2.5–3.5 ppm for N-CH₃ protons) .
- Single-crystal XRD : Determine coordination geometry (tetrahedral or distorted tetrahedral) and bond parameters (e.g., Zn-S bond lengths: ~2.3–2.5 Å). Use SHELXL for refinement and WinGX/ORTEP for visualization .
Q. What structural features distinguish this compound from other zinc dithiocarbamates?
The methyl substituents on the dithiocarbamate ligand create a sterically compact structure, leading to:
- Shorter Zn-S bonds compared to bulkier analogs (e.g., diethyl derivatives).
- Distinct packing motifs in crystal lattices (e.g., π-stacking interactions absent in bulkier derivatives).
- Thermal stability : Higher decomposition temperatures (~250°C) due to reduced steric strain .
Advanced Research Questions
Q. How can synthesis conditions be optimized to improve yield and crystallinity for single-crystal studies?
- Factorial design : Vary parameters (pH, solvent polarity, temperature) to identify optimal conditions. For example, methanol/water mixtures (3:1 v/v) at pH 6–7 yield well-diffracting crystals .
- Slow evaporation : Use diffusion-controlled crystallization (e.g., layered hexane over methanolic solutions) to promote large crystal growth .
- Additives : Introduce trace triethylamine to stabilize intermediate species and reduce amorphous byproducts .
Q. How should researchers resolve contradictions between spectroscopic data and crystallographic results?
- Cross-validation : Compare XRD-derived bond lengths/angles with DFT-calculated values to identify systematic errors .
- Multi-technique analysis : Use EXAFS to probe local Zn-S coordination if XRD data are ambiguous.
- Statistical refinement : Apply Hirshfeld surface analysis (via CrystalExplorer) to validate hydrogen bonding and packing interactions .
Q. What computational methods are suitable for modeling the electronic structure of this compound?
Q. What methodologies assess the environmental persistence and toxicity of this compound?
- Persistence : Conduct OECD 307 soil degradation studies (measure half-life under aerobic/anaerobic conditions).
- Ecotoxicology : Use Daphnia magna acute toxicity tests (EC₅₀ values typically >100 mg/L due to low bioavailability) .
- Bioaccumulation : Apply log Kow calculations (<3.0 indicates minimal bioaccumulation potential) .
Q. How can researchers design experiments to probe the reactivity of this compound in catalytic applications?
- Catalytic screening : Test in cross-coupling reactions (e.g., C-S bond formation) under inert atmospheres. Monitor turnover via GC-MS.
- In situ XAFS : Track Zn coordination changes during catalysis to identify active species .
Q. What strategies mitigate challenges in studying polymorphic forms of this compound?
Q. How is this compound being explored in emerging research areas?
- Antimicrobial materials : Incorporate into polymer matrices (e.g., PVC) and assess biofilm inhibition via zone-of-inhibition assays .
- Photocatalysis : Evaluate visible-light-driven H₂ production using Pt-loaded nanocomposites .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
